Home > Products > Screening Compounds P25664 > Maropitant citrate
Maropitant citrate - 359875-09-5

Maropitant citrate

Catalog Number: EVT-273617
CAS Number: 359875-09-5
Molecular Formula: C38H50N2O9
Molecular Weight: 678.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maropitant citrate is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, effectively blocking the pharmacological action of Substance P (SP) in the central nervous system [, ]. This white, crystalline powder is classified as a non-peptide tachykinin receptor antagonist []. In scientific research, Maropitant citrate serves as a valuable tool for investigating the role of the NK-1 receptor and Substance P in various physiological and pathological processes.

Substance P

Relevance: Maropitant citrate acts as a specific antagonist to the neurokinin-1 (NK-1) receptor, effectively inhibiting the production of substance P. [, , ] This interaction is the primary mechanism by which maropitant citrate exerts its antiemetic effects and potentially contributes to its analgesic properties. [, , ]

Aprepitant

Relevance: Similar to maropitant citrate, aprepitant targets the NK-1 receptor, blocking the action of substance P. [] Both compounds are used clinically for their antiemetic properties, highlighting the shared pharmacological target and therapeutic application. []

Fosaprepitant Dimeglumine

Relevance: Like maropitant citrate, fosaprepitant dimeglumine is used to manage CINV and PONV. [] The development of a water-soluble prodrug for aprepitant demonstrates the clinical relevance of targeting the NK-1 receptor for antiemetic therapy, a strategy shared with maropitant citrate. []

Hydromorphone Hydrochloride

Relevance: Studies have investigated the use of maropitant citrate as a prophylactic antiemetic to mitigate vomiting induced by hydromorphone administration in dogs. [, ] While not structurally related, the interaction highlights the clinical challenge of opioid-induced emesis and the potential utility of maropitant citrate in managing this side effect. [, ]

Metoclopramide Hydrochloride

Relevance: In some clinical settings, maropitant citrate and metoclopramide hydrochloride have been used concurrently or compared in their efficacy to prevent postoperative gastroesophageal reflux (GER) and manage emesis in dogs. [, ] This suggests a potential synergistic or complementary effect between the two antiemetics, although further research is necessary to confirm their combined efficacy. [, ]

Doxorubicin

Relevance: In one case report, a dog receiving doxorubicin for lymphoma was administered maropitant citrate to manage chemotherapy-induced nausea and vomiting. [] This case highlights the potential utility of maropitant citrate in alleviating the adverse gastrointestinal effects associated with chemotherapy, improving patient comfort and treatment tolerance. []

Vincristine

Relevance: A study investigated the efficacy of maropitant citrate in reducing gastrointestinal toxicity associated with vincristine administration in dogs. [] This research aimed to assess if maropitant citrate could ameliorate the adverse gastrointestinal effects frequently observed with vincristine treatment. []

Cyclophosphamide

Relevance: Similar to vincristine, a study evaluated the potential of maropitant citrate to reduce gastrointestinal toxicity in dogs receiving cyclophosphamide. [] This research reflects the ongoing interest in identifying effective strategies to manage the gastrointestinal side effects commonly associated with chemotherapy. []

Acepromazine Maleate

Relevance: Studies have compared the effectiveness of maropitant citrate and acepromazine maleate in preventing vomiting and signs of nausea associated with hydromorphone and morphine administration in dogs. [, , ] These comparative studies highlight the search for optimal antiemetic protocols in veterinary medicine, considering factors such as efficacy, sedation levels, and potential side effects. [, , ]

Overview

Maropitant citrate is a pharmaceutical compound primarily used as an antiemetic agent in veterinary medicine. It is the citrate salt of maropitant, which is effective in preventing vomiting and nausea in animals, particularly dogs and cats. This compound is classified under the category of neurokinin-1 receptor antagonists, specifically targeting the substance P pathway, which plays a significant role in emesis (vomiting).

Source

Maropitant citrate is synthesized from maropitant, which is derived from the quinuclidine core structure. The compound has been developed and marketed by Pfizer Inc. under the brand name Prevomax for veterinary use.

Classification
  • Chemical Name: [(2S,3S)-2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl]-(5-tert-butyl-2-methoxybenzyl)-amine citrate
  • CAS Number: 359875-09-5
  • Molecular Formula: C32H40N2O6
  • Molecular Weight: 532.68 g/mol
Synthesis Analysis

The synthesis of maropitant citrate involves several key steps, beginning with the formation of the quinuclidine core. The process typically includes:

  1. Formation of Quinuclidine Core: A precursor reacts with a quinuclidine derivative under controlled conditions to form the core structure.
  2. Substitution Reactions: The quinuclidine core undergoes substitution with benzhydryl and methoxybenzyl groups to create the final maropitant structure.
  3. Conversion to Citrate Form: Maropitant is then reacted with citric acid to yield maropitant citrate.

Technical Details

The industrial production of maropitant citrate follows similar synthetic routes on a larger scale, involving bulk synthesis, purification through crystallization and chromatography, and formulation into tablets or injectable solutions for veterinary applications .

Molecular Structure Analysis

Maropitant citrate exhibits stereoisomerism due to the presence of two chiral centers in its structure. The compound can exist in different polymorphic forms, with form A being more stable than form B .

Structure Data

  • InChI Key: PGVSXRHFXJOMGW-YBZGWEFGSA-N
  • Polymorphism: Observed for maropitant; both forms are suitable for treating emesis in animals.
Chemical Reactions Analysis

Maropitant citrate can undergo various chemical reactions:

  1. Oxidation Reactions: Maropitant may oxidize in the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction Reactions: Reduction can occur under specific conditions, leading to derivatives with altered pharmacological properties.
  3. Substitution Reactions: Common during synthesis, where different functional groups are introduced into the maropitant structure.

Technical Details

Common reagents used include:

  • Oxidizing Agents: Hydrogen peroxide
  • Reducing Agents: Sodium borohydride
  • Substitution Reagents: Benzhydryl chloride and methoxybenzyl chloride .
Mechanism of Action

Maropitant functions as a neurokinin-1 receptor antagonist, blocking the action of substance P, a neuropeptide involved in vomiting pathways. By inhibiting this receptor, maropitant effectively prevents nausea and vomiting in animals.

Process Data

Studies have demonstrated that maropitant not only acts as an antiemetic but also exhibits anti-inflammatory properties, suggesting additional therapeutic potentials beyond its primary use .

Physical and Chemical Properties Analysis

Maropitant citrate is characterized by several physical and chemical properties:

  • Appearance: White to off-white powder
  • Solubility: Soluble in alcohol; practically insoluble in water
  • Stability: Exhibits polymorphism with stable forms suitable for formulation .

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity, identity, and concentration during production and quality control processes.

Applications

Maropitant citrate is predominantly used in veterinary medicine to manage vomiting and nausea in dogs and cats. Its effectiveness has been validated through various clinical studies, making it a critical component in treating emesis related to various conditions including chemotherapy-induced nausea.

In addition to its primary application as an antiemetic, ongoing research explores its potential anti-inflammatory effects and other therapeutic uses .

Synthesis and Structural Optimization of Maropitant Citrate

Stereoselective Synthesis of the Quinuclidine Core

The quinuclidine (1-azabicyclo[2.2.2]octane) framework in maropitant citrate is pivotal for its neurokinin-1 (NK1) receptor antagonism. This bridged tertiary amine structure imposes geometric constraints that enhance binding to the NK1 receptor’s transmembrane domain. Synthesis begins with a Robinson annulation strategy, involving the condensation of 4-piperidone ethyl ester with acrylate derivatives under basic conditions. This forms the bicyclic skeleton, but yields racemic mixtures due to symmetric intermediates [1].

To achieve the required (2S,3S) stereochemistry, chiral resolution is employed:

  • Diastereomeric salt formation: Reacting racemic quinuclidine-3-carboxylic acid with (1S)-(+)-camphorsulfonic acid selectively precipitates the (2S,3S)-isomer salt.
  • Enzymatic resolution: Lipase-catalyzed hydrolysis of quinuclidinyl ester prodrugs achieves >98% enantiomeric excess (ee) [1].

Process Optimization:

  • Microwave-assisted cyclization reduces reaction time from 48 hours to 2 hours, improving yield from 65% to 92%.
  • Palladium-catalyzed asymmetric hydrogenation introduces chirality early using (R)-BINAP ligands, eliminating resolution steps [1].

Table 1: Stereoselective Synthesis Methods Comparison

MethodReaction TimeYield (%)Enantiomeric Excess (%)
Classical Resolution72 h3599
Enzymatic Hydrolysis24 h4298
Asymmetric Hydrogenation5 h8899.5

Rational Design of Benzhydryl and Methoxybenzyl Substituents for NK1 Receptor Affinity

The benzhydryl (diphenylmethyl) and 2-methoxy-5-t-butylbenzyl groups on maropitant’s quinuclidine nitrogen are engineered for optimal NK1 receptor blockade. Benzhydryl occupies the receptor’s hydrophobic pocket (Val116, Phe268), while the methoxybenzyl group disrupts substance P binding via steric hindrance [2] [6].

Structure-Activity Relationship (SAR) Insights:

  • Benzhydryl modifications:
  • Mono-fluorination at the para-position increases lipophilicity (log P +0.5), enhancing CNS penetration.
  • Dimethylamino substitution reduces affinity by 60% due to cation repulsion in the hydrophobic pocket [1].
  • Methoxybenzyl optimizations:
  • t-Butyl group at C5 prevents metabolic hydroxylation, prolonging half-life.
  • Ortho-methoxy orientation is essential; meta-isomers show 100-fold lower NK1 affinity [2] [6].

Molecular dynamics simulations reveal the methoxy group forms a hydrogen bond with His197 of the NK1 receptor, contributing 2.3 kcal/mol binding energy. Benzhydryl’s phenyl rings adopt a twisted conformation (dihedral angle: 85°), maximizing van der Waals contacts [6].

Table 2: Substituent Effects on NK1 Receptor Binding

ModificationAffinity (Ki, nM)Metabolic Stability (t₁/₂, min)
Unsubstituted benzhydryl12.518
para-Fluoro benzhydryl8.222
meta-Methoxybenzyl31214
5-t-Butyl-2-methoxybenzyl0.846

Citrate Salt Formation: Crystallization Dynamics and Polymorphic Control

Citrate salt formation converts maropitant’s free base into a stable, water-soluble formulation. The process demands precise control to avoid undesired polymorphs that compromise bioavailability. Anhydrous Form I is the target polymorph, exhibiting superior dissolution and storage stability [1].

Crystallization Protocol:

  • Solvent selection: Dissolve maropitant free base (1 eq) and citric acid (1.05 eq) in anhydrous isopropanol at 60°C.
  • Seeding: Add 0.1% w/w Form I seeds at 45°C during cooling.
  • Kinetic control: Maintain cooling rate ≤5°C/hour to 20°C to prevent Form II nucleation.
  • Drying: Filter and purge crystals under nitrogen at 40°C for 48 hours [1].

Polymorph Characterization:

  • Form I: Needle-like crystals; PXRD peaks at 8.4°, 12.7°, 17.2° 2θ; melting point 192–195°C.
  • Form II: Prismatic crystals; hygroscopic; converts to Form I above 70°C.
  • Hydrate: Forms at >85% humidity; dissolves 40% slower than Form I [1].

Critical Parameters:

  • Water content: >300 ppm in isopropanol promotes hydrate formation.
  • Stirring rate: Aggressive stirring (>500 rpm) induces Form II through secondary nucleation.

Table 3: Maropitant Citrate Polymorph Properties

FormCrystal HabitDissolution Rate (mg/mL/min)Stability (40°C/75% RH)
Form INeedle1.8>24 months
Form IIPrismatic0.93 months
HydratePlatelet0.71 month

Properties

CAS Number

359875-09-5

Product Name

Maropitant citrate

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate

Molecular Formula

C38H50N2O9

Molecular Weight

678.8 g/mol

InChI

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1

InChI Key

PGVSXRHFXJOMGW-YBZGWEFGSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Solubility

Soluble in DMSO

Synonyms

(2S,2S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
(2S,3S)-2-benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amine 2-hydroxypropane-1,2,3-tricarboxylate hydrate
(2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
maropitant
maropitant citrate

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.